molecular formula C10H18O3 B14690597 Methyl 3-methyl-4-oxooctanoate CAS No. 25234-84-8

Methyl 3-methyl-4-oxooctanoate

Cat. No.: B14690597
CAS No.: 25234-84-8
M. Wt: 186.25 g/mol
InChI Key: LMFZFRDAXXBECB-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxooctanoate is an organic compound with the molecular formula C10H18O3 It is a methyl ester derivative of 3-methyl-4-oxooctanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-oxooctanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-oxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized esters or amides.

Scientific Research Applications

Methyl 3-methyl-4-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can serve as a substrate in enzymatic studies to investigate metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-oxooctanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may undergo enzymatic hydrolysis to release the active 3-methyl-4-oxooctanoic acid, which can then participate in various metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxooctanoate: Similar structure but lacks the methyl group at the 3-position.

    Ethyl 3-methyl-4-oxooctanoate: An ethyl ester analog with similar reactivity.

    Methyl 3-oxooctanoate: Lacks the methyl group at the 3-position.

Uniqueness

Methyl 3-methyl-4-oxooctanoate is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

25234-84-8

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-methyl-4-oxooctanoate

InChI

InChI=1S/C10H18O3/c1-4-5-6-9(11)8(2)7-10(12)13-3/h8H,4-7H2,1-3H3

InChI Key

LMFZFRDAXXBECB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C)CC(=O)OC

Origin of Product

United States

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